2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol
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Overview
Description
2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol is a triglyceride, a type of lipid molecule composed of glycerol and three fatty acid chains. This compound is notable for its unique structure, which includes gamma-linolenic acid and linoleic acid as its fatty acid components. Triglycerides like this one play crucial roles in biological systems, serving as energy storage molecules and components of cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol typically involves the esterification of glycerol with the appropriate fatty acids. This process requires specific reaction conditions, such as the presence of a strong acid catalyst (e.g., sulfuric acid) and controlled temperature to ensure the formation of the desired ester bonds.
Industrial Production Methods: In an industrial setting, the production of this triglyceride can be scaled up using similar esterification processes. Large reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The process may also involve purification steps to isolate the triglyceride from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized to form peroxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycerol and free fatty acids.
Reduction: The double bonds in the fatty acid chains can be reduced to form saturated fatty acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, or other oxidizing agents; controlled temperature and pH.
Hydrolysis: Water, dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide); elevated temperature.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon); controlled temperature and pressure.
Major Products Formed:
Oxidation: Peroxides, aldehydes, ketones.
Hydrolysis: Glycerol, free fatty acids.
Reduction: Saturated fatty acids.
Scientific Research Applications
2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol has several scientific research applications:
Chemistry: It serves as a model compound for studying lipid chemistry and the behavior of triglycerides in various environments.
Biology: It is used in biological studies to understand lipid metabolism and the role of triglycerides in cellular processes.
Medicine: Research on this compound contributes to the development of treatments for metabolic disorders and cardiovascular diseases.
Industry: It is used in the production of biofuels and other lipid-based products.
Mechanism of Action
The mechanism by which 2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol exerts its effects involves its interaction with cellular membranes and metabolic pathways. The compound can influence membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. Additionally, it can be metabolized by enzymes such as lipases, leading to the release of free fatty acids that participate in energy production and signaling pathways.
Comparison with Similar Compounds
Triglycerides with different fatty acid compositions (e.g., triglycerides with oleic acid, palmitic acid).
Other polyunsaturated fatty acid-containing triglycerides.
This comprehensive overview highlights the importance of 2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol in various scientific and industrial contexts. Its unique structure and properties make it a valuable compound for research and application in multiple fields.
Properties
IUPAC Name |
[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,36,39,54H,4-15,22-24,31-35,37-38,40-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,39-36- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODZAXDQVIGGDB-NPAMDYFMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H96O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | TG(18:2(9Z,12Z)/18:3(6Z,9Z,12Z)/18:2(9Z,12Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0052636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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